molecular formula C10H17NO4S B1272316 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid CAS No. 128453-98-5

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid

Cat. No.: B1272316
CAS No.: 128453-98-5
M. Wt: 247.31 g/mol
InChI Key: CTDIKDIZNAGMFK-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO4S. It is a thiomorpholine derivative, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid group on the third carbon of the thiomorpholine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Scientific Research Applications

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

Safety and Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid typically involves the protection of thiomorpholine with a tert-butoxycarbonyl group followed by carboxylation. One common method includes the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected thiomorpholine. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid involves its reactivity towards various chemical reagents. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations. The carboxylic acid group can form esters, amides, or other derivatives, making this compound versatile in synthetic applications .

Comparison with Similar Compounds

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid can be compared with other Boc-protected amino acids and thiomorpholine derivatives:

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIKDIZNAGMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373573
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128453-98-5
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128453-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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